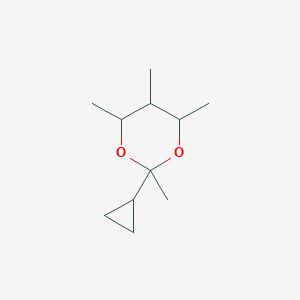
2-Cyclopropyl-2,4,5,6-tetramethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2,4,5,6-tetramethyl-1,3-dioxane is an organic compound characterized by a cyclopropyl group attached to a dioxane ring with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2,4,5,6-tetramethyl-1,3-dioxane typically involves the cyclopropylation of a suitable precursor. One common method is the reaction of cyclopropylboronic acid pinacol ester with a dioxane derivative under specific conditions. The reaction is often catalyzed by copper (II) acetate and conducted in the presence of thiophenol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions would be crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2,4,5,6-tetramethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The cyclopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can introduce halogen atoms into the molecule.
Scientific Research Applications
2-Cyclopropyl-2,4,5,6-tetramethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of cyclopropylation reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-2,4,5,6-tetramethyl-1,3-dioxane exerts its effects involves interactions with molecular targets and pathways. The cyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The dioxane ring provides a stable framework that can interact with different biological molecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound shares a similar cyclopropyl group and methyl substitutions but differs in the presence of a boron atom.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the cyclopropyl group but has a similar dioxane structure.
Uniqueness
2-Cyclopropyl-2,4,5,6-tetramethyl-1,3-dioxane is unique due to its specific combination of a cyclopropyl group and a dioxane ring with four methyl groups
Properties
CAS No. |
61920-40-9 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-cyclopropyl-2,4,5,6-tetramethyl-1,3-dioxane |
InChI |
InChI=1S/C11H20O2/c1-7-8(2)12-11(4,10-5-6-10)13-9(7)3/h7-10H,5-6H2,1-4H3 |
InChI Key |
QERFXGRBEGDPGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(OC1C)(C)C2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















